2,4-Dichloro-6-fluoromandelic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichloro-6-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBYOGXAGUTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dichloro 6 Fluoromandelic Acid
Precursor Design and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 2,4-dichloro-6-fluoromandelic acid, the analysis primarily involves two key disconnections: the bond forming the mandelic acid side chain and the introductions of the halogen substituents on the aromatic ring.
The most logical initial disconnection is of the carbon-carbon bond alpha to the carboxyl and hydroxyl groups. This identifies 2,4-dichloro-6-fluorobenzaldehyde as the key precursor, simplifying the target molecule by removing the chiral center and the carboxylic acid functionality.
Strategies for Introducing Dichloro and Fluoro Substituents on the Aromatic Ring
The primary challenge in synthesizing the 2,4-dichloro-6-fluorobenzaldehyde precursor lies in achieving the 1,2,4,6-substitution pattern. The directing effects of the substituents must be carefully considered. Halogens are generally ortho-, para-directing, yet deactivating, groups in electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgquora.comchemistrysteps.com Their deactivating nature is due to the inductive effect, while the ortho-, para-directing influence comes from resonance stabilization of the intermediate carbocation. quora.comchemistrysteps.com
Several plausible pathways can be envisioned for the synthesis of the aromatic core:
Starting from a Fluorinated Precursor: A common strategy is to begin with a fluorinated aromatic compound and subsequently introduce the chlorine atoms. For example, starting with 3-fluoroaniline or a derivative, the amino group, a strong ortho-, para-director, would guide the electrophilic chlorination to the 2, 4, and 6 positions. Subsequent removal or conversion of the amino group (e.g., via diazotization) would be necessary.
Starting from a Dichlorinated Precursor: An alternative approach involves introducing the fluorine atom onto a dichlorinated ring. A key reaction for this transformation is the Balz-Schiemann reaction, which converts an aromatic amine into an aryl fluoride (B91410) via a diazonium tetrafluoroborate intermediate. wikipedia.orgtaylorfrancis.com One could start with an appropriately substituted dichloroaniline, perform the diazotization, and then thermally decompose the resulting salt to yield the fluorinated ring. scientificupdate.comorganic-chemistry.org
Halogen Exchange Reactions: In some cases, a fluorine atom can be introduced by nucleophilic aromatic substitution, replacing another halogen (a "halex" reaction). dovepress.com This method is typically effective only for aromatic systems that are activated towards nucleophilic attack, often requiring high temperatures and specific catalysts. googleapis.comgoogle.com
The table below outlines potential starting materials and the key transformations required to achieve the desired substitution pattern for the benzaldehyde (B42025) precursor.
| Starting Material | Key Transformation(s) | Rationale |
| 3-Fluoroaniline | 1. Electrophilic Chlorination2. Sandmeyer Reaction (Diazotization followed by formylation or cyanation) | The amino group directs the two chlorine atoms to the desired 2- and 4- positions relative to the fluorine. |
| 3,5-Dichloroaniline | 1. Balz-Schiemann Reaction (Diazotization followed by fluorination)2. Formylation (e.g., Gattermann-Koch) | Introduces the fluorine atom at the 1-position. Subsequent formylation yields the aldehyde. |
| 1,3-Dichloro-5-iodobenzene | 1. Grignard Exchange2. Formylation with DMF | A specific route where an iodo-group is converted to a Grignard reagent, which then reacts to form the aldehyde. |
Approaches for Constructing the Mandelic Acid Side Chain
Once the precursor 2,4-dichloro-6-fluorobenzaldehyde is obtained, the construction of the mandelic acid side chain is a well-established process. The most common and direct method is the cyanohydrin pathway. wikipedia.org
This process involves two main steps:
Cyanohydrin Formation: The benzaldehyde derivative reacts with a cyanide source, typically sodium cyanide (NaCN) or hydrogen cyanide (HCN), to form the corresponding cyanohydrin, 2-(2,4-dichloro-6-fluorophenyl)-2-hydroxyacetonitrile. This reaction is a nucleophilic addition to the carbonyl group. orgsyn.orgrsc.org
Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final this compound. sbq.org.brresearchgate.net
This route is highly effective for synthesizing a wide range of substituted mandelic acids from their corresponding benzaldehydes. mdpi.comresearchgate.net
Conventional Synthetic Routes
Based on the retrosynthetic analysis, the forward synthesis can be executed using a variety of conventional organic reactions.
Condensation Reactions for α-Hydroxy Acid Formation
The formation of the α-hydroxy acid component of mandelic acid is classically achieved through the aforementioned cyanohydrin pathway. The reaction of 2,4-dichloro-6-fluorobenzaldehyde with sodium cyanide, often in the presence of a weak acid or a bisulfite adduct to facilitate the reaction, yields the intermediate cyanohydrin. orgsyn.org
Subsequent acid-catalyzed hydrolysis, typically using strong acids like hydrochloric acid, converts the nitrile functional group into a carboxylic acid. wikipedia.org This step proceeds via a protonated nitrile intermediate which is attacked by water, eventually leading to the formation of the carboxylic acid and ammonium salt as a byproduct. researchgate.net This method is a robust and widely applied strategy for the synthesis of mandelic acids and their derivatives. nih.govnih.gov
Halogenation Techniques on Aromatic Systems
The introduction of chlorine onto the aromatic ring is typically achieved via electrophilic aromatic substitution. wikipedia.org This reaction involves treating the aromatic substrate with chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺ equivalent) that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com
The regioselectivity of the chlorination is governed by the substituents already present on the ring. As halogens are ortho-, para-directing, careful selection of the starting material is critical to ensure the desired 2,4-dichloro substitution pattern relative to the fluorine and the eventual aldehyde group.
Strategies for Introducing Fluorine Substituents, including Catalytic Fluorination
Several methods exist for the introduction of fluorine onto an aromatic ring, ranging from classical stoichiometric reactions to modern catalytic approaches.
Balz-Schiemann Reaction: This remains a cornerstone of aromatic fluorination. wikipedia.org It involves the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. taylorfrancis.comscientificupdate.com Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and forming the desired aryl fluoride. organic-chemistry.org While reliable, this method can require high temperatures and presents safety challenges due to the potentially explosive nature of diazonium salts. dovepress.com
Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF₄) have been developed to act as an electrophilic fluorine source ("F⁺"). researchgate.netyoutube.com These reagents can directly fluorinate electron-rich aromatic rings under relatively mild conditions, offering an alternative to traditional methods. nih.gov
Catalytic Fluorination: Significant advances have been made in transition metal-catalyzed fluorination. Palladium-catalyzed methods, for example, can convert aryl triflates or aryl boronic acids into aryl fluorides using a fluoride source like cesium fluoride (CsF). mit.eduacsgcipr.orgmit.edunih.govharvard.edu These reactions often proceed under milder conditions than the Balz-Schiemann reaction and can exhibit high functional group tolerance.
The following table compares these primary fluorination methods.
| Method | Reagents/Catalyst | Substrate | Conditions | Advantages | Disadvantages |
| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄2. Heat | Aryl Amine | Often requires isolation of diazonium salt; thermal decomposition | Broad applicability; well-established | Stoichiometric; potentially hazardous; high temperatures |
| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor) | Electron-rich arenes | Mild, often room temperature | Direct C-H fluorination possible; mild conditions | Substrate scope can be limited; expensive reagents |
| Palladium-Catalyzed Fluorination | Pd catalyst (e.g., with Buchwald ligands), CsF | Aryl Triflates, Aryl Boronic Acids | Mild to moderate heating | High functional group tolerance; catalytic | Requires pre-functionalized substrate (triflate/boronic acid) |
Advanced Synthetic Techniques
Asymmetric and Stereoselective Synthesis of Enantiomers
The creation of single enantiomers of this compound is critical for its potential applications, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis aims to produce a specific stereoisomer in high enantiomeric excess (e.e.). This is primarily achieved through chiral catalysis and the use of chiral auxiliaries.
Chiral catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For the synthesis of substituted mandelic acids, a common approach is the asymmetric reduction of the corresponding α-keto acid or the asymmetric addition of a nucleophile to a glyoxylate derivative.
One prominent method is the catalytic asymmetric hydrogenation of 2,4-dichloro-6-fluorophenylglyoxylic acid or its esters. Chiral transition metal complexes, often based on ruthenium or rhodium with chiral phosphine ligands like (S)-MeO-BIPHEP, are effective for this transformation. The catalyst creates a chiral environment around the substrate, forcing the hydrogen to add to one face of the carbonyl group preferentially, resulting in the desired enantiomer of the mandelic acid derivative. scispace.com
Another strategy involves the enantioselective addition of cyanide to 2,4-dichloro-6-fluorobenzaldehyde to form a cyanohydrin, which is a direct precursor to mandelic acid. Chiral Lewis base or metal catalysts can be employed to achieve high enantioselectivity in this step. Subsequent hydrolysis of the chiral cyanohydrin yields the target mandelic acid.
Table 1: Illustrative Data for Homogeneous Asymmetric Hydrogenation of a Substituted Phenylglyoxylic Acid Ester
| Catalyst System | Substrate | H₂ Pressure | Temp. | Time | Conversion | Enantiomeric Excess (e.e.) |
| [RuI₂(p-cymene)]₂ / (S)-MeO-BIPHEP | p-Cl-phenylglyoxylic acid methyl ester | 89 bar | 60 °C | 24 h | 100% | 91.9% |
This table presents data for a structurally related compound, p-chloromandelic acid methyl ester, demonstrating the effectiveness of the chiral catalysis approach. scispace.com
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary, such as a derivative of a chiral alcohol or amine, can be attached to the precursor molecule, 2,4-dichloro-6-fluorophenylglyoxylic acid, to form an ester or amide. The bulky chiral auxiliary then sterically hinders one face of the carbonyl group. When a reducing agent (e.g., a hydride source) is introduced, it is forced to attack from the less hindered face, leading to the formation of one diastereomer in excess.
For instance, chiral alcohols like (-)-menthol or Oppolzer's sultam can be used to form chiral glyoxylate esters. nih.gov The subsequent diastereoselective addition of a nucleophile or a reducing agent establishes the chiral center. The final step involves the hydrolysis of the ester bond to cleave the auxiliary and release the enantiomerically pure this compound. The success of this method depends on the ability of the auxiliary to induce high diastereoselectivity and to be removed without causing racemization. nih.gov
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govnih.govjchr.org The rapid and uniform heating provided by microwaves can accelerate reactions that are typically slow, such as the hydrolysis of nitriles or esters in the final steps of mandelic acid synthesis. mdpi.com
In the context of synthesizing this compound, microwave irradiation can be applied to several steps. For example, the formation of the precursor cyanohydrin from 2,4-dichloro-6-fluorobenzaldehyde and a cyanide source can be accelerated. Similarly, the acid or base-catalyzed hydrolysis of the cyanohydrin or a corresponding ester to the final carboxylic acid can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. nih.govmdpi.com This efficiency makes microwave-assisted synthesis a valuable tool for rapid library synthesis and process optimization. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Cyclization Reaction
| Product | Conventional Method (Yield) | Conventional Method (Time) | Microwave Method (Yield) | Microwave Method (Time) |
| Pyrrole Derivative 1a | 23% | - | 86% | - |
| Pyrrole Derivative 1b | 24% | - | 82% | - |
| Pyrrole Derivative 1c | 22% | - | 77% | - |
This table illustrates the significant improvement in yields for the synthesis of pyrrole derivatives using microwave irradiation compared to conventional heating, a principle applicable to various heterocyclic and organic syntheses. mdpi.com
Polymer-Supported Reactions for Enhanced Efficiency
Polymer-supported synthesis involves attaching a reagent, catalyst, or substrate to a solid polymer support, such as polystyrene beads. slideshare.net This technique simplifies purification, as the polymer-bound species can be easily removed by filtration, eliminating the need for complex chromatographic separations. princeton.eduresearchgate.net This approach is particularly advantageous for multi-step syntheses and for the automation of chemical processes. durham.ac.uk
For the synthesis of this compound, a polymer-supported catalyst could be used for the asymmetric hydrogenation step. For example, a chiral rhodium or ruthenium catalyst could be anchored to a polymer backbone. This heterogenized catalyst can be used in a reaction and then recovered by simple filtration and potentially reused, improving the cost-effectiveness and sustainability of the process.
Alternatively, polymer-supported reagents can be employed. For instance, a polymer-bound cyanide source could be used for the cyanohydrin formation, or a polymer-supported base could mediate key reactions. The use of polymer-supported scavengers is also common to remove excess reagents or byproducts from the reaction mixture, yielding a cleaner product solution. durham.ac.uk
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. durham.ac.ukrsc.org This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety when dealing with hazardous intermediates, and improved scalability. researchgate.net
The synthesis of this compound can be adapted to a continuous flow process. For instance, the formation of the mandelonitrile (B1675950) precursor could be achieved by pumping a solution of 2,4-dichloro-6-fluorobenzaldehyde and a cyanide source (like trimethylsilyl cyanide) through a heated reactor coil. The short residence time and excellent heat transfer in the flow reactor can improve reaction control and yield. This stream could then be directed into a second module for in-line hydrolysis under acidic or basic conditions to produce the final mandelic acid. sbq.org.br This multi-step, continuous process avoids the isolation of intermediates, reduces manual handling, and allows for more efficient and potentially automated production. durham.ac.uk
Green Chemistry Principles in Synthesis Design
The integration of green chemistry principles into the synthesis of this compound aims to mitigate environmental impact and enhance sustainability. These principles guide chemists in designing processes that reduce waste, conserve energy, and avoid the use of toxic substances.
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Traditional synthetic routes to aromatic ketones, often precursors to mandelic acids, frequently involve Friedel-Crafts acylation reactions. These reactions historically use stoichiometric amounts of Lewis acid catalysts, such as aluminum trichloride (AlCl₃), which generate significant amounts of waste and have a low atom economy.
A hypothetical greener pathway for a precursor like 2,4-dichloro-6-fluoroacetophenone would replace the traditional stoichiometric catalyst with a recyclable, solid acid catalyst. This approach not only minimizes waste but also simplifies product purification.
Table 1: Comparison of Atom Economy in a Hypothetical Friedel-Crafts Acylation Step
| Pathway | Reactants | Catalyst | Byproducts | Theoretical Atom Economy | Key Disadvantage |
| Traditional | 1,3-Dichloro-5-fluorobenzene, Acetyl chloride | AlCl₃ (stoichiometric) | AlCl₃ hydrate waste, HCl | ~45-55% | High volume of corrosive waste |
| Greener | 1,3-Dichloro-5-fluorobenzene, Acetic anhydride | Zeolite or other solid acid (catalytic) | Acetic acid (recyclable) | >75% | Catalyst may require regeneration |
This greener approach significantly improves atom economy by incorporating more of the reactants' atoms into the final product and generating a reusable or less hazardous byproduct like acetic acid.
Use of Benign Solvents and Reaction Media
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. Electrophilic aromatic substitutions, a key step in synthesizing precursors, have traditionally been carried out in halogenated solvents like dichloromethane or solvents like carbon disulfide. These solvents are often toxic, volatile, and difficult to dispose of.
Green chemistry advocates for the use of benign solvents or, ideally, solvent-free conditions. For the synthesis of this compound precursors, alternatives include supercritical fluids (like CO₂), ionic liquids, or water, where feasible. Non-polar solvents might slow the rate of some electrophilic aromatic substitutions, while polar solvents can stabilize cationic intermediates. The selection of a greener solvent must balance reaction efficiency with environmental impact.
Table 2: Properties of Conventional vs. Green Solvents for Aromatic Synthesis
| Solvent | Class | Boiling Point (°C) | Key Hazards | Green Alternative Potential |
| Dichloromethane | Halogenated | 39.6 | Carcinogen, Volatile | High - replace where possible |
| Carbon Disulfide | Organic | 46.3 | Highly flammable, Toxic | High - replace where possible |
| Toluene | Aromatic Hydrocarbon | 110.6 | Flammable, Neurotoxin | Medium - better than halogenated but still hazardous |
| Supercritical CO₂ | Supercritical Fluid | 31.1 (critical point) | Asphyxiant at high conc. | Excellent - non-toxic, easily removed |
| [BMIM][PF₆] | Ionic Liquid | >300 | Potential toxicity, costly | Good - non-volatile, potential for recyclability |
Catalytic Methods for Enhanced Efficiency and Selectivity
Moving from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry, offering enhanced reaction rates, milder conditions, and improved selectivity. The synthesis of mandelic acid derivatives can benefit significantly from modern catalytic approaches.
For instance, the conversion of a substituted benzaldehyde (e.g., 2,4-dichloro-6-fluorobenzaldehyde) to the corresponding mandelic acid can be achieved through various routes, including enzymatic or organocatalytic processes. Enzymes, such as nitrilases or those in the oxalyl-CoA decarboxylase family, can offer unparalleled selectivity and operate under mild, aqueous conditions, representing a very green approach.
Furthermore, the use of solid, reusable acid catalysts in steps like Friedel-Crafts acylation avoids the generation of large volumes of waste associated with traditional Lewis acids. Catalysts based on metal oxides or zeolites can be filtered off and reused, streamlining the process and reducing environmental impact.
Table 3: Comparison of Reagents for Key Synthetic Transformations
| Transformation | Stoichiometric Reagent | Catalytic Alternative | Green Advantages of Catalyst |
| Acylation | Aluminum Trichloride (AlCl₃) | Zeolites, SnO₂, other solid acids | Reusable, reduced waste, milder conditions |
| Oxidation | Chromyl chloride | Co(II)/C₃N₄ photocatalyst | Uses light energy, operates in aqueous media |
| Hydrolysis | Strong acids/bases | Enzymes (e.g., nitrilase, amidase) | High selectivity, mild conditions, biodegradable |
By thoughtfully applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible than traditional synthetic methodologies would allow.
Chemical Reactivity and Mechanistic Studies of 2,4 Dichloro 6 Fluoromandelic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations.
Esterification Reactions
Esterification of carboxylic acids is a cornerstone of organic synthesis. While general methods for the esterification of mandelic acid and its derivatives are known, specific conditions and yields for 2,4-dichloro-6-fluoromandelic acid are not reported. The electron-withdrawing nature of the halogen substituents on the aromatic ring would likely increase the acidity of the carboxylic acid, which could facilitate certain types of esterification. However, steric hindrance from the ortho-chloro and -fluoro substituents might impede the approach of bulky alcohols.
Amidation Reactions
The conversion of carboxylic acids to amides is another fundamental transformation. Direct amidation of this compound with amines would likely require activating agents to form a more reactive intermediate. The electronic properties of the substituted phenyl ring would influence the reactivity of this intermediate.
Reduction to Alcohols
The reduction of the carboxylic acid group in this compound to a primary alcohol would yield the corresponding 2-(2,4-dichloro-6-fluorophenyl)ethane-1,2-diol. This transformation typically requires strong reducing agents. The presence of the halogen atoms on the aromatic ring would need to be considered, as some reducing agents could potentially effect dehalogenation under harsh conditions.
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group also offers a site for further chemical modification.
Etherification and Alkylation Reactions
Etherification of the α-hydroxyl group would lead to the formation of α-alkoxy derivatives. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. The acidity of this hydroxyl group will be influenced by the electron-withdrawing substituents on the phenyl ring.
Oxidation Reactions
Oxidation of the secondary alcohol in this compound would yield the corresponding α-keto acid, 2-(2,4-dichloro-6-fluorophenyl)-2-oxoacetic acid. A variety of oxidizing agents can accomplish this transformation, and the choice of reagent would be crucial to avoid over-oxidation or reaction with the aromatic ring.
Substitution Reactions
The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the carboxylic acid, the α-hydroxyl group, and the tri-substituted phenyl ring. While reactions involving the carboxylic acid and hydroxyl groups are significant, the halogenated aromatic ring is a key site for various substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Ring
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is influenced by the electronic properties of the attached chlorine and fluorine atoms, as well as the mandelic acid side chain. These substituents determine the susceptibility of the ring to attack by either electrophiles or nucleophiles.
The three halogen atoms on the aromatic ring—two chlorine and one fluorine—profoundly affect its reactivity. Halogens exert two opposing electronic effects: a deactivating inductive effect due to their high electronegativity, and a weak resonance effect where their lone pairs can donate electron density to the ring. In electrophilic aromatic substitution (EAS), the inductive effect typically outweighs the resonance effect, making the ring less reactive than benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen.
In the case of this compound, the fluorine atom is the most electronegative, and the order of reactivity for halogen-substituted benzenes towards electrophilic substitution often follows the order of electronegativity, with the ring substituted with the most electronegative halogen being the most reactive (less deactivating).
For nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine makes polyfluoroarenes particularly susceptible to SNAr reactions, where a nucleophile attacks the electron-deficient aromatic core. nih.gov In many cases, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine.
The directing effects of the substituents on the regioselectivity of electrophilic aromatic substitution can be predicted. All activators are ortho-/para-directors, while deactivators without lone pairs adjacent to the ring are meta-directors. Halogens, being deactivators with lone pairs, are an exception as they are ortho-/para-directors. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Ring of this compound
| Position of Attack | Directing Influence of Substituents | Predicted Outcome |
| C3 | Ortho to -Cl (C2), Para to -Cl (C4), Meta to -F (C6) and side chain (C1) | Potentially favored due to ortho/para direction from two chlorine atoms. |
| C5 | Para to -F (C6), Ortho to -Cl (C4), Meta to -Cl (C2) and side chain (C1) | Highly favored due to strong para-directing effect of fluorine and ortho-directing effect of chlorine. |
This table is based on established principles of electrophilic aromatic substitution and the known directing effects of halogen substituents.
In nucleophilic aromatic substitution, the reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. The presence of multiple electron-withdrawing halogens on the ring of this compound would stabilize such an intermediate, facilitating the substitution of one of the halogen atoms by a nucleophile. Due to the high electronegativity of fluorine, it often acts as a good leaving group in SNAr reactions of polyhalogenated aromatics.
Stability and Degradation Pathways Under Various Conditions
The stability of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.
The thermal stability of aromatic carboxylic acids can vary. For instance, benzoic acid shows negligible degradation after one hour of hydrothermal treatment at 350°C, while other aromatic dicarboxylic acids may undergo decarboxylation at similar temperatures. youtube.com The thermal degradation of haloacetic acids suggests that decarboxylation is faster for tri-halogenated acetic acids, while hydrolysis is more dominant for mono- and di-substituted acids. nih.gov The presence of the C-F bond can increase thermal stability; trifluoroacetic acid shows no evidence of decarboxylation after 100 days at 90°C. nih.gov
Chemically, halogenated aromatic compounds can be degraded under various conditions. Aerobic degradation by bacteria often involves mono- or dioxygenation of the aromatic ring, leading to the formation of halocatechols which are then further metabolized. researchgate.net
The hydrolysis of halogenated hydrocarbons can lead to the formation of alcohols, and the rate of this reaction is influenced by factors such as pH and temperature. viu.ca For aromatic sulfonyl chlorides, hydrolysis can occur via both a neutral water reaction (solvolysis) and an alkaline hydrolysis reaction, with the mechanism being SN2 in both cases. rsc.org The hydrolysis of esters and amides is influenced by the electronic properties of the substituents; electron-withdrawing fluorine substituents can accelerate the hydrolysis of polyfluoroalkyl phosphate (B84403) monoesters. scholaris.ca
The mandelic acid moiety itself can be formed through the hydrolysis of mandelonitrile (B1675950) with acids like hydrochloric acid. nih.gov This suggests that the side chain of this compound could potentially undergo reactions under certain hydrolytic conditions, although the stability of the α-hydroxy acid structure is generally significant.
Table 2: Summary of Factors Influencing the Stability of this compound
| Condition | Potential Degradation Pathway | Influencing Factors |
| Thermal | Decarboxylation of the carboxylic acid group. | Temperature, presence of water, nature of halogen substituents. youtube.comnih.gov |
| Chemical | Oxidation or reduction of the aromatic ring. | Presence of oxidizing/reducing agents, microbial activity. researchgate.net |
| Hydrolytic | Hydrolysis of the C-halogen bonds or reactions involving the side chain. | pH, temperature, presence of catalysts. viu.carsc.org |
This table synthesizes information from studies on related halogenated aromatic and carboxylic acid compounds to predict the stability of this compound.
While direct research on the chemical reactivity and mechanistic pathways of this compound is not extensively available in public literature, significant insights can be drawn from studies on structurally analogous compounds, such as other halogenated aromatic carboxylic acids. The principles governing the reactivity of these related molecules, particularly under photolytic conditions, provide a strong basis for understanding the potential behavior of this compound.
Chemical Reactivity and Mechanistic Studies
The photolytic degradation of halogenated aromatic acids is a critical area of environmental chemistry research, as these compounds can be persistent pollutants. The degradation process, particularly for chlorinated and fluorinated molecules, often involves complex reaction sequences initiated by the absorption of light.
Studies on compounds structurally similar to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid (4-CPA), have shown that photolytic degradation can proceed through several pathways. The primary mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) in the presence of a photocatalyst and an oxidizing agent like hydrogen peroxide (H₂O₂).
In a notable study on the photocatalytic degradation of 4-CPA using an iron(III) acetylacetonate (B107027) complex and H₂O₂, the process was initiated by irradiating the iron complex at a wavelength of 365 nm. This led to the photoreduction of Fe(III) to Fe(II), which then reacts with hydrogen peroxide in a Fenton-like reaction to produce hydroxyl radicals. These radicals are the primary species responsible for the degradation of the aromatic compound. The main intermediates identified in this process were phenol (B47542) and 4-chlorophenol, which are subsequently mineralized with continued irradiation. rsc.orgrsc.org
For 2,4-D, comprehensive studies have been conducted on its degradation kinetics, including direct photolysis. acs.orgacs.org The mineralization of 2,4-D ultimately results in the cleavage of the chlorine atoms from the aromatic ring, forming hydrochloric acid. acs.org The degradation of chlorophenoxyacetic acids has also been investigated using ZnO/γ-Fe₂O₃ nanocomposites as a photocatalyst, demonstrating the influence of the catalyst on the degradation efficiency. researchgate.net
The stability of carbon-fluorine bonds under photolytic conditions is a significant factor to consider for this compound. Research on the photolysis of various fluorinated pharmaceuticals has shown that the stability of C-F bonds can vary. For instance, heteroaromatic fluorine and aliphatic trifluoromethyl (CF₃) groups have been found to be particularly stable. oup.combohrium.com However, aryl-fluorine bonds can undergo mineralization to fluoride (B91410) under extended photolysis. oup.com
The proposed photolytic degradation of this compound would likely involve initial attack by hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent cleavage of the halogen-carbon bonds. The presence of both chlorine and fluorine atoms on the ring suggests a complex degradation pathway with the potential formation of various halogenated intermediates before complete mineralization.
The elucidation of reaction kinetics and mechanistic pathways is crucial for understanding the transformation of halogenated aromatic acids in the environment. For compounds like 2,4-D, detailed kinetic models have been developed to describe their decomposition in aqueous media under various conditions, including direct photolysis and advanced oxidation processes. acs.orgconicet.gov.ar
These models often involve a series of parallel and consecutive reactions, accounting for the degradation of the parent compound and its primary byproducts. The reaction rates are influenced by factors such as the initial concentration of the reactant, the intensity of the UV radiation, and the pH of the solution. acs.orgacs.org For instance, in the study of 2,4-D degradation, a kinetic model was developed based on the main reaction byproducts, and several previously unknown kinetic constants were determined. acs.org
The table below presents a summary of findings from studies on analogous compounds, which can provide an inferential basis for the potential reaction kinetics of this compound.
| Compound | Process | Key Findings | Reference |
| 4-Chlorophenoxyacetic acid (4-CPA) | Photocatalytic degradation with Fe(acac)₃/H₂O₂ | The reaction is initiated by the absorption of 365 nm radiation by the iron complex, leading to the formation of hydroxyl radicals. Main intermediates are phenol and 4-chlorophenol. | rsc.orgrsc.org |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Direct photolysis and ozonation | A comprehensive kinetic model was developed, with 29 kinetic constants determined. Mineralization leads to the formation of HCl. | acs.orgacs.org |
| Chlorophenoxyacetic acids | Photocatalytic degradation with ZnO/γ-Fe₂O₃ | The degradation efficiency follows the order: 4CA > 2,4,5-T ≈ 2,4-D > PAA. The process is influenced by catalyst loading and pH. | researchgate.net |
| Fluorinated Pharmaceuticals | Photolysis | Heteroaromatic F and aliphatic CF₃ groups show high stability. Aryl F moieties can be mineralized to fluoride. | oup.combohrium.com |
The mechanistic pathway for the degradation of this compound would likely be initiated by the cleavage of the C-Cl bonds, which are generally more susceptible to photolytic cleavage than the C-F bond. This would lead to the formation of mono-chlorinated and non-chlorinated intermediates, followed by the slower degradation of the fluorinated aromatic ring. The mandelic acid side chain would also be subject to oxidation, likely being converted to a corresponding aldehyde and then to a benzoic acid derivative before the aromatic ring is opened.
Derivatives and Analogues of 2,4 Dichloro 6 Fluoromandelic Acid
Synthesis of Ester Derivatives
The esterification of 2,4-dichloro-6-fluoromandelic acid can be readily achieved through several standard synthetic methodologies. The choice of method often depends on the desired ester and the scale of the reaction.
One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction typically requires the removal of water to drive the reaction to completion. For instance, the reaction of this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 2,4-dichloro-6-fluoromandelate.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate the formation of an active intermediate that is readily attacked by the alcohol.
A visible light-induced oxidative esterification has also been reported for mandelic acid, which could potentially be adapted for its halogenated derivatives. rsc.org This method offers a transition-metal-free and mild approach to α-ketoesters, which are valuable synthetic precursors. rsc.org
Table 1: Representative Esterification Reactions of this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Ethanol | H₂SO₄ (cat.) | Ethyl 2,4-dichloro-6-fluoromandelate |
| This compound | Methanol | DCC, DMAP | Methyl 2,4-dichloro-6-fluoromandelate |
| This compound | Isopropanol | EDC, HOBt | Isopropyl 2,4-dichloro-6-fluoromandelate |
This table presents plausible reactions based on standard esterification methods.
Synthesis of Amide Derivatives
The synthesis of amide derivatives of this compound follows similar principles to esterification, with amines serving as the nucleophiles.
Direct amidation by heating the carboxylic acid with an amine is generally not efficient and requires high temperatures. A more practical approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,4-dichloro-6-fluoromandeloyl chloride can then be treated with a primary or secondary amine to afford the corresponding amide.
Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective for amide bond formation under mild conditions, minimizing side reactions and racemization at the chiral center.
Biocatalytic methods have also been explored for the synthesis of mandelic acid amides. Recombinant E. coli strains expressing both an (R)-specific oxynitrilase and an arylacetonitrilase have been shown to convert benzaldehyde (B42025) and cyanide into (R)-mandelic acid amide with high enantioselectivity. nih.gov This approach could potentially be extended to substituted benzaldehydes to produce chiral amides of derivatives like this compound. nih.gov
Table 2: Plausible Synthesis Routes for Amide Derivatives
| Starting Material | Reagent 1 | Reagent 2 | Product |
| This compound | SOCl₂ | Ammonia | 2,4-Dichloro-6-fluoromandelamide |
| This compound | HATU, DIPEA | Aniline | N-phenyl-2,4-dichloro-6-fluoromandelamide |
| 2,4-Dichloro-6-fluoromandeloyl chloride | Diethylamine | - | N,N-diethyl-2,4-dichloro-6-fluoromandelamide |
This table illustrates potential synthetic pathways for amide derivatives.
Exploration of Ether Derivatives
The synthesis of ether derivatives at the α-hydroxyl group of this compound presents a greater synthetic challenge due to the presence of the adjacent carboxylic acid group. However, established methods for ether synthesis can be adapted.
The Williamson ether synthesis is a classical and versatile method. libretexts.orgyoutube.com This would involve the deprotonation of the hydroxyl group of a suitable this compound ester with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide can then react with an alkyl halide in an SN2 reaction to form the ether. It is crucial to protect the carboxylic acid group as an ester prior to this reaction to prevent its deprotonation. The ester can then be hydrolyzed back to the carboxylic acid if desired.
Another potential route is the acid-catalyzed addition of an alcohol to an alkene precursor. youtube.comyoutube.com This would require the synthesis of an α,β-unsaturated carboxylic acid derivative of 2,4-dichloro-6-fluorostyrene, which could then undergo an acid-catalyzed reaction with an alcohol to yield the ether.
Table 3: Hypothetical Synthesis of an Ether Derivative
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Esterification | This compound, Methanol | H₂SO₄ (cat.) | Methyl 2,4-dichloro-6-fluoromandelate |
| 2. Etherification | Methyl 2,4-dichloro-6-fluoromandelate, Methyl iodide | NaH | Methyl 2-methoxy-2-(2,4-dichloro-6-fluorophenyl)acetate |
| 3. Hydrolysis | Methyl 2-methoxy-2-(2,4-dichloro-6-fluorophenyl)acetate | NaOH, then H₃O⁺ | 2-Methoxy-2-(2,4-dichloro-6-fluorophenyl)acetic acid |
This table outlines a plausible multi-step synthesis for an ether derivative.
Development of Chiral Derivatives for Specific Research Applications
The presence of a chiral center in this compound makes it a valuable target for the development of enantiomerically pure derivatives. These chiral building blocks are of significant interest in asymmetric synthesis and for the preparation of chiral ligands and resolving agents. nih.govnih.gov
The resolution of racemic mandelic acid and its derivatives is a well-established field. google.comnih.govrsc.org Classical resolution techniques involve the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. google.com For instance, reacting racemic this compound with a single enantiomer of an amine like (R)-α-methylbenzylamine would produce a mixture of two diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of this compound.
More modern approaches include chiral chromatography, where the racemic mixture is separated on a chiral stationary phase. nih.gov Enzymatic resolution, which takes advantage of the stereoselectivity of enzymes like lipases, is another powerful tool for obtaining enantiomerically pure mandelic acid derivatives. researchgate.net
These enantiopure derivatives can then be used in a variety of research applications, including:
Asymmetric Synthesis: As chiral auxiliaries or starting materials for the synthesis of complex, enantiomerically pure molecules. rsc.org
Chiral Ligands: For the preparation of chiral metal complexes that can act as catalysts in asymmetric reactions. tandfonline.com
Chiral Recognition: In the development of sensors or stationary phases for the separation and analysis of other chiral molecules.
Coordination Chemistry: Metal Complexes with this compound as a Ligand
The carboxylate and α-hydroxyl groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. tandfonline.comresearchgate.net The ability of both functional groups to coordinate to a metal center allows it to act as a bidentate chelating agent, forming stable five-membered rings with the metal ion. researchgate.net The presence of the halogen substituents on the phenyl ring can also influence the electronic properties of the ligand and the resulting metal complexes.
The design of ligands based on this compound can be tailored to achieve specific coordination geometries and properties in the resulting metal complexes. The synthesis of these complexes typically involves the reaction of a metal salt with the deprotonated form of the mandelic acid derivative in a suitable solvent. figshare.com The stoichiometry of the reactants and the reaction conditions, such as pH and temperature, can influence the final structure of the complex.
For example, reacting a metal(II) salt, such as copper(II) acetate, with two equivalents of this compound in a basic medium would likely lead to the formation of a [Cu(2,4-dichloro-6-fluoromandelate)₂] complex. The use of auxiliary ligands, such as bipyridine or phenanthroline, can lead to the formation of mixed-ligand complexes with different coordination environments and properties. figshare.com
Table 4: Illustrative Crystal Structure Data for a Related Metal Complex: [Co(Hmand)₂(2,2′-bipy)]·H₂O figshare.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.987(2) |
| b (Å) | 12.134(2) |
| c (Å) | 10.589(2) |
| α (°) | 90 |
| β (°) | 108.68(3) |
| γ (°) | 90 |
| V (ų) | 1214.3(4) |
| Z | 2 |
This table presents crystallographic data for a cobalt complex with (S)-(+)-mandelic acid and 2,2'-bipyridine (B1663995) as an illustrative example of the type of structural information obtained from X-ray crystallography. figshare.com The coordination environment around the cobalt(II) ion is typically octahedral, with the mandelate (B1228975) ligands acting as bidentate chelators. The halogen substituents on the phenyl ring of this compound would be expected to influence the packing of the molecules in the crystal lattice through non-covalent interactions.
Spectroscopic and Analytical Characterization of 2,4 Dichloro 6 Fluoromandelic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound. For 2,4-dichloro-6-fluoromandelic acid, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques would be required for a complete structural assignment.
¹H NMR for Proton Environment Analysis
¹H NMR spectroscopy would identify the chemical environment of all protons in the molecule. The spectrum for this compound is expected to show distinct signals for the two aromatic protons, the proton on the alpha-carbon (the carbon bearing the hydroxyl and carboxyl groups), and the protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide information about the connectivity of these protons.
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy would be used to identify all the carbon atoms in the molecule. The spectrum would show separate signals for the eight distinct carbon atoms: the two carbons of the mandelic acid side chain (the alpha-carbon and the carboxyl carbon) and the six carbons of the substituted benzene (B151609) ring. The chemical shifts would be influenced by the attached functional groups (–Cl, –F, –OH, –COOH).
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org For this compound, this analysis would show a single resonance for the fluorine atom attached to the benzene ring. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, would confirm the electronic environment of the fluorine atom. ucsb.educolorado.edu Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would be observable, providing crucial connectivity information.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are critical for unambiguously assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the aromatic protons to their respective carbons and the alpha-proton to the alpha-carbon.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these spectra would be expected to show characteristic absorption or scattering bands for:
O–H stretching: A broad band for the carboxylic acid and a sharper band for the alcohol hydroxyl group.
C=O stretching: A strong absorption for the carbonyl group of the carboxylic acid.
C–O stretching: Bands corresponding to the alcohol and carboxylic acid C-O bonds.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C–Cl and C–F stretching: Vibrations for these carbon-halogen bonds would appear in the fingerprint region of the spectrum.
While spectral data exists for related compounds such as 2,4-dichloro-6-nitrophenol, this information cannot be directly extrapolated to definitively characterize this compound. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the chemical formula (C₈H₆Cl₂FO₃). The mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Analysis of the fragmentation patterns could reveal the loss of specific groups like H₂O, COOH, or HCl, helping to confirm the structure of the molecule.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the precise molecular formula of a compound. For halogenated molecules like this compound, HRESIMS can resolve the characteristic isotopic patterns of chlorine, allowing for unambiguous identification. nih.gov In a typical analysis, the compound is dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer. The ESI process generates gas-phase ions with minimal fragmentation, primarily showing the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution analyzers, such as Orbitrap or TOF, provide mass accuracy in the sub-ppm range, which is critical for confirming the elemental composition. researchgate.netresearchgate.net
Table 1: Theoretical HRESIMS Data for this compound (Note: This table is illustrative, based on theoretical calculations for C₈H₅Cl₂FO₃)
| Ion Formula | Calculated m/z | Isotopic Pattern (Relative Abundance %) |
|---|---|---|
| [C₈H₄Cl₂FO₃]⁻ | 236.9472 | 100% |
| [C₈H₄³⁵Cl³⁷ClFO₃]⁻ | 238.9443 | 65% |
| [C₈H₄³⁷Cl₂FO₃]⁻ | 240.9413 | 10% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds. youtube.com However, this compound, being a polar carboxylic acid, is non-volatile and requires derivatization prior to GC analysis to increase its volatility and thermal stability. colostate.edumdpi.com
A common derivatization method is silylation, where active hydrogens in the carboxyl and hydroxyl groups are replaced with a trimethylsilyl (TMS) group. gcms.cz This is often achieved by reacting the acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.cz The resulting TMS-derivatized compound is then injected into the GC-MS system. hmdb.ca The gas chromatograph separates the derivative from other components in the sample mixture before it enters the mass spectrometer, which provides a mass spectrum for identification. nih.gov The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
Table 2: Typical GC-MS Parameters for Analysis of Derivatized Mandelic Acids (Note: Parameters are based on general methods for similar compounds)
| Parameter | Condition |
|---|---|
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5MS) |
| Injector Temp. | 280-300°C |
| Oven Program | Initial 50°C, ramp at 10°C/min to 320°C |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Derivatizing Agent | BSTFA or MSTFA |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing compounds in complex matrices without the need for derivatization. researchgate.net This technique is well-suited for the direct analysis of this compound. The compound is first separated from matrix components using a reversed-phase HPLC column. researchgate.net Following separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, and then subjected to tandem mass spectrometry.
In MS/MS, a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even at low concentrations. researchgate.net
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of conventional LC-MS that utilizes columns with smaller particle sizes (<2 µm). This results in faster analysis times, higher resolution, and improved sensitivity. mdpi.com For this compound, a UPLC-MS method would offer significant advantages in terms of throughput and detection limits. The coupling of UPLC with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) instrument allows for both rapid quantification and accurate mass measurements, facilitating the identification of the parent compound and any potential metabolites or degradation products. mdpi.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring its synthesis.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. rsc.orgyoutube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.orgrochester.edu A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material. researchgate.net The plate is then developed in an appropriate solvent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. rsc.orgresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase. The spots can be visualized under UV light, as aromatic compounds like this compound are typically UV-active. rochester.edu
Table 3: Example TLC System for Reaction Monitoring (Note: This is an illustrative example)
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel on aluminum or glass plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 ratio) |
| Visualization | UV lamp at 254 nm |
| Application | Monitoring the conversion of a benzaldehyde (B42025) derivative to the corresponding mandelic acid. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for quantitative analysis. researchgate.netnih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govnih.gov
The method involves injecting a solution of the compound onto the HPLC column. The components are separated based on their hydrophobicity. An acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, is often added to the mobile phase to ensure that the carboxylic acid is in its protonated form, leading to better peak shape and retention. nih.govsielc.com Detection is typically performed using a UV detector set at a wavelength where the aromatic ring absorbs strongly. nih.gov Purity is assessed by integrating the area of the main peak and any impurity peaks, allowing for the calculation of the relative purity. researchgate.net
Table 4: Typical HPLC Conditions for Purity Analysis of Mandelic Acid Derivatives (Note: Parameters are based on general methods for similar compounds)
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temp. | 25-35°C |
Chiral Chromatography for Enantiomeric Purity Determination
There is no publicly available research detailing the enantiomeric separation of this compound by chiral chromatography. Methodologies often applied to halogenated mandelic acid derivatives include the use of chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For related compounds, polysaccharide-based or cyclodextrin-based CSPs are commonly employed. The determination of enantiomeric excess (% ee) is a standard outcome of such analyses, but specific parameters for this compound, such as the type of CSP, mobile phase composition, flow rate, and detector response, have not been documented.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing. Studies on other halogenated mandelic acid derivatives have shown that the position and nature of the halogen substituents significantly influence the resulting crystal structure and packing motifs. However, without experimental data for this compound, its solid-state architecture remains undetermined.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
While no specific data exists for 2,4-Dichloro-6-fluoromandelic acid, a standard approach would involve calculating key electronic properties. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). This information is crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions.
Molecular Modeling for Conformation and Stereoisomerism
Given the presence of a stereocenter at the alpha-carbon, this compound exists as a pair of enantiomers (R and S). Molecular modeling techniques are essential for exploring the conformational landscape of each enantiomer. This would involve identifying the most stable three-dimensional arrangements of the atoms, which is critical for understanding its biological activity and interactions with other chiral molecules.
Prediction of Spectroscopic Data for Enhanced Characterization
Computational methods are frequently employed to predict spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, researchers can compare theoretical spectra with experimental data to confirm the molecular structure and assign spectral features. For this compound, this would be a powerful tool for its unambiguous identification.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis and potential reactions of this compound could be investigated using computational modeling to elucidate reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed understanding of how the reaction proceeds. This is invaluable for optimizing reaction conditions and developing new synthetic routes.
The lack of published computational research on this compound presents an opportunity for future investigation. Such studies would undoubtedly contribute to a more complete understanding of this and other halogenated mandelic acid derivatives.
Role As an Advanced Intermediate in Specialized Organic Synthesis
Application in the Synthesis of Other Chiral Compounds
The inherent chirality of 2,4-Dichloro-6-fluoromandelic acid makes it an excellent starting material for the synthesis of other enantiomerically pure compounds. The presence of both a carboxylic acid and a hydroxyl group on the same chiral carbon provides a versatile platform for a variety of chemical transformations.
One of the primary applications of chiral mandelic acid derivatives is in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule is crucial as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. By starting with a resolved enantiomer of this compound, chemists can introduce and preserve the desired stereochemistry throughout a synthetic sequence.
The functional groups of this compound allow for several types of synthetic modifications:
Esterification and Amidation: The carboxylic acid group can be readily converted to esters and amides, allowing for the coupling of this chiral fragment to other molecules of interest.
Modification of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or replaced, providing another avenue for structural diversification while retaining the chiral center.
Transformations of the Aromatic Ring: The dichlorofluoro-substituted phenyl ring can participate in various aromatic substitution reactions, enabling the introduction of additional functional groups.
These transformations are fundamental in the construction of a wide array of chiral molecules, including but not limited to, active pharmaceutical ingredients (APIs) and their advanced intermediates. nih.gov
Integration into Complex Molecular Architectures for Research
The unique substitution pattern of this compound makes it a valuable building block for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. Fluorinated and chlorinated aromatic compounds are frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov
The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, can be facilitated by using precursors like this compound. The functional groups on the mandelic acid backbone can be used to construct fused or appended heterocyclic rings. For instance, the carboxylic acid and hydroxyl groups can be key participants in cyclization reactions to form lactones or other ring systems.
Furthermore, fluorinated phenylacetic acid derivatives are known to be precursors in the synthesis of various heterocyclic systems. inventivapharma.comnih.gov The principles governing these syntheses can be extrapolated to the potential applications of this compound. The presence of the halogen atoms can also influence the regioselectivity of these cyclization reactions, providing a level of control in the synthesis of complex structures.
Table 1: Potential Applications in Complex Molecular Architectures
| Target Molecular Class | Synthetic Strategy | Potential Advantage of this compound |
| Chiral Lactones | Intramolecular esterification | Pre-defined stereocenter, halogen substitution for property modulation |
| Substituted Indoles | Fischer indole synthesis or related methods | Introduction of a halogenated phenyl moiety for biological activity |
| Benzofuran Derivatives | Cyclization involving the hydroxyl group and aromatic ring | Control over substitution pattern on the aromatic core |
Contribution to Diversified Chemical Libraries for Academic Exploration
In modern drug discovery and chemical biology, the exploration of novel chemical space is paramount. Chemical libraries composed of diverse and structurally complex small molecules are essential tools for identifying new biological probes and potential drug leads. This compound serves as an excellent scaffold for the generation of such libraries.
Starting from this single chiral intermediate, a multitude of derivatives can be synthesized through combinatorial chemistry approaches. By systematically varying the substituents at the carboxylic acid and hydroxyl positions, and by performing various reactions on the aromatic ring, a large and diverse library of compounds can be created.
The inclusion of fluorine and chlorine atoms is particularly advantageous for chemical libraries intended for biological screening. These halogens can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The specific substitution pattern of 2,4-dichloro-6-fluoro also provides a unique electronic and steric profile that may lead to novel biological activities.
The availability of such specialized intermediates allows academic researchers to readily access novel chemical entities for their studies without the need for lengthy de novo syntheses. This accelerates the pace of research in areas such as target identification, lead optimization, and the development of new synthetic methodologies.
Conclusion and Future Research Directions
Summary of Key Findings on 2,4-Dichloro-6-fluoromandelic Acid
This compound, a halogenated derivative of mandelic acid, is a synthetic organic compound with the chemical formula C8H6Cl2O3. nih.gov Its IUPAC name is 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid. nih.gov As a member of the mandelic acid family, it is a chiral molecule, existing as a racemic mixture unless resolved. wikipedia.org While specific research on this particular compound is not extensively documented in publicly available literature, its structure suggests potential applications mirroring those of other halogenated mandelic acids. These are valued as intermediates in the synthesis of pharmaceuticals and other fine chemicals. google.commdpi.com The presence of chlorine and fluorine atoms on the phenyl ring is expected to significantly influence its chemical properties, such as acidity and lipophilicity, compared to unsubstituted mandelic acid.
| Property | Value |
| IUPAC Name | 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid |
| Molecular Formula | C8H6Cl2O3 |
| Molecular Weight | 221.03 g/mol |
| CAS Number | 7554-78-1 |
| Source: PubChem nih.gov |
Emerging Trends in Halogenated Mandelic Acid Research
Research into halogenated mandelic acids is driven by their utility as building blocks in organic synthesis. A significant trend is the development of efficient and stereoselective synthetic methods. The resolution of racemic mixtures of mandelic acid derivatives through salt formation with chiral bases is a key area of investigation, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical industry. google.com
Furthermore, the biocatalytic synthesis of mandelic acid and its derivatives is gaining traction as a more sustainable alternative to traditional chemical methods. mdpi.com Genetically modified microorganisms are being engineered to produce these compounds, offering high efficiency and stereoselectivity while minimizing environmental impact. mdpi.com While not yet applied specifically to this compound, these advanced synthetic strategies represent a promising future direction.
Another emerging trend is the application of halogenated mandelic acids and their derivatives in materials science, including the synthesis of surfactants and liquid crystal materials. mdpi.com The unique electronic properties conferred by halogen substituents are being explored for the development of novel functional materials.
Potential Avenues for Further Synthetic, Mechanistic, and Derivatization Exploration
The limited specific data on this compound highlights numerous opportunities for future research.
Synthetic Exploration:
Asymmetric Synthesis: Developing a direct asymmetric synthesis for this compound would be a significant advancement, bypassing the need for racemic mixture resolution. This could involve the use of chiral catalysts or biocatalytic routes.
Flow Chemistry: The application of continuous flow chemistry for the synthesis could offer improved safety, efficiency, and scalability compared to traditional batch processes.
Mechanistic Studies:
Reaction Mechanisms: Detailed mechanistic studies of the synthesis and reactions of this compound would provide valuable insights for optimizing reaction conditions and developing new transformations.
Enzyme-Substrate Interactions: If biocatalytic routes are developed, understanding the interactions between the halogenated substrate and the enzyme's active site through molecular dynamics simulations could guide the rational design of more efficient biocatalysts. mdpi.com
Derivatization Exploration:
Q & A
Q. What are the recommended synthetic routes for 2,4-Dichloro-6-fluoromandelic acid?
A stepwise approach is typically employed. Begin with halogenation of the precursor mandelic acid derivative using chlorine gas in ethanol/water under controlled temperatures (80°C), followed by fluorination with sodium hypochlorite in 1,4-dioxane. Intermediate purification via recrystallization (ethanol/water mixtures) ensures product integrity. Reaction optimization may require adjusting pH (1–2) with hydrochloric acid to precipitate intermediates .
Q. Which analytical techniques are most effective for verifying purity and structural identity?
- HPLC or LC-MS/MS : Quantify purity and detect trace impurities using reversed-phase chromatography with UV detection or tandem mass spectrometry .
- NMR spectroscopy : Use H, C, and F NMR to confirm substitution patterns and assess stereochemical integrity. Compare spectral data with computational predictions (e.g., DFT) .
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement and ORTEP-III for visualization, particularly to confirm stereochemistry .
Q. What safety protocols are critical during synthesis and handling?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chlorinated byproducts).
- Neutralize acidic waste with sodium hydroxide before disposal, adhering to institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can contradictory NMR spectral data be resolved?
Systematic troubleshooting steps include:
- Purity assessment : Re-crystallize the compound and re-run NMR to eliminate solvent or impurity artifacts.
- Solvent effects : Test in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding interactions that shift peaks.
- Dynamic processes : Variable-temperature NMR can reveal conformational equilibria (e.g., hindered rotation around the aryl-chloro bond) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DOE) : Vary catalysts (e.g., AlCl₃ for Friedel-Crafts), solvent polarity, and temperature to identify optimal conditions.
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
Q. How should discrepancies in toxicological data be addressed?
- Dose-response studies : Conduct in-vitro assays (e.g., cytotoxicity in HEK293 cells) to clarify thresholds for adverse effects.
- Metabolite profiling : Use LC-HRMS to identify degradation products or bioactive metabolites that may explain conflicting results .
Q. What computational methods validate structural and mechanistic hypotheses?
- Density Functional Theory (DFT) : Calculate optimized geometries, NMR chemical shifts, and reaction pathways (e.g., halogenation energetics).
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes inhibited by fluorinated analogs) .
Q. How to resolve ambiguities in crystal structure refinement?
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
- Hydrogen bonding networks : Map O–H⋯O and C–H⋯π interactions with SHELXPRO to validate packing arrangements .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
